molecular formula C9H18N2 B060858 1-(Pyrrolidin-3-yl)piperidine CAS No. 184970-32-9

1-(Pyrrolidin-3-yl)piperidine

Cat. No. B060858
M. Wt: 154.25 g/mol
InChI Key: BTZQCTWJDFNRMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Pyrrolidin-3-yl)piperidine and its derivatives involves innovative methodologies that enhance efficiency and yield. A notable method includes the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran. This process represents a simpler, more scalable approach compared to the previously complex, multi-stage modifications of related compounds (Smaliy et al., 2011).

Molecular Structure Analysis

The molecular structure of 1-(Pyrrolidin-3-yl)piperidine derivatives has been elucidated through various spectroscopic techniques, including NMR, IR, UV, and mass spectrometry, along with X-ray diffraction analysis. These studies provide insights into the compound's conformational dynamics, electron delocalization, and intermolecular interactions, contributing to a deeper understanding of its chemical behavior and reactivity (Wojciechowska-Nowak et al., 2011).

Chemical Reactions and Properties

1-(Pyrrolidin-3-yl)piperidine participates in a variety of chemical reactions, demonstrating its versatility as a synthetic building block. It is involved in regioselective syntheses, exhibiting high affinity in ligand-binding applications to ORL-1 receptors, indicating its potential in drug discovery and medicinal chemistry (Bignan et al., 2006).

Scientific Research Applications

  • Synthesis and Medicinal Chemistry :

    • Smaliy et al. (2011) describe a new method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, highlighting its significance in medicinal chemistry due to its rigid diamine structure (Smaliy et al., 2011).
    • Khlebnikov et al. (2012) developed a novel strategy to synthesize 3-(N-heteryl)pyrrole derivatives, including 1-(pyrrol-3-yl)piperidines, demonstrating the versatility of these compounds in chemical synthesis (Khlebnikov et al., 2012).
    • Song et al. (2022) outlined an efficient route from halogenated amides to piperidines and pyrrolidines, stressing their importance in nitrogen heterocyclic structures with broad biological activities (Song et al., 2022).
  • Pharmacological Applications :

    • Malawska et al. (2002) synthesized 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, revealing strong antiarrhythmic and antihypertensive activities, along with alpha-adrenoceptors binding affinities (Malawska et al., 2002).
    • Lynch et al. (2003) modified the piperidine moiety in CCR5 antagonist compounds, aiming to improve antiviral potency and pharmacokinetics (Lynch et al., 2003).
    • Sharma et al. (2012) studied the pharmacokinetics of a dipeptidyl peptidase IV inhibitor, highlighting the role of pyrrolidine derivatives in treating type 2 diabetes (Sharma et al., 2012).
  • Antimicrobial and Anticonvulsant Effects :

    • Krolenko et al. (2016) synthesized oxadiazole derivatives containing pyrrolidine rings, demonstrating strong antimicrobial activities (Krolenko et al., 2016).
    • Rybka et al. (2017) explored the anticonvulsant activity of pyrrolidine derivatives, underscoring their potential as therapeutic agents (Rybka et al., 2017).

properties

IUPAC Name

1-pyrrolidin-3-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-6-11(7-3-1)9-4-5-10-8-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZQCTWJDFNRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629760
Record name 1-(Pyrrolidin-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrrolidin-3-yl)piperidine

CAS RN

184970-32-9, 591781-02-1
Record name 1-(Pyrrolidin-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Pyrrolidinyl)piperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 591781-02-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

550 mg 10% Pd/C are added to a solution of 5.50 g (22.5 mmol) 1-(1-benzyl-pyrrolidin-3-yl)-piperidine in 200 mL MeOH. The reaction solution is stirred for 5 h at RT and 3 bar H2. 550 mg palladiumhydroxide are added and the reaction is stirred for a further 6 h at RT and 3 bar H2. The catalyst is suction filtered and the solvent is eliminated i.vac.
Name
1-(1-benzyl-pyrrolidin-3-yl)-piperidine
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
550 mg
Type
catalyst
Reaction Step One
Quantity
550 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Devi, S Jaiswal, S Jain, N Kaur… - Current Organic …, 2021 - ingentaconnect.com
Nitrogen-containing heterocycles attract the attention of chemists due to their multifarious activities. Amongst all, pyrimidine plays a central role and exhibits a broad spectrum of …
Number of citations: 11 www.ingentaconnect.com
B Selvakumar, KP Elango - Journal of Chemical Research, 2017 - journals.sagepub.com
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives by direct aminocarbonylation was demonstrated using solid Co 2 (CO) 8 as a CO source in an autoclave at elevated temperature by …
Number of citations: 2 journals.sagepub.com

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